6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine
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Overview
Description
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke–Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This method is advantageous due to its efficiency and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as copper(II) salts, can enhance the reaction rate and selectivity . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro groups can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrrolidine Derivatives: These compounds are known for their versatility in drug discovery and their ability to interact with various biological targets.
Uniqueness
6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H8Cl2N2O2S |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
6-chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-2-1-3-11(8-10)20(18,19)17-7-6-9-4-5-12(15)16-13(9)17/h1-8H |
InChI Key |
JSLBVALGIANNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
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